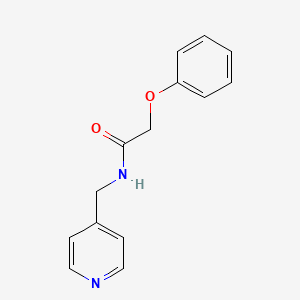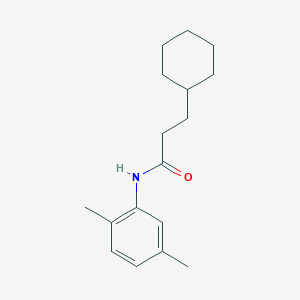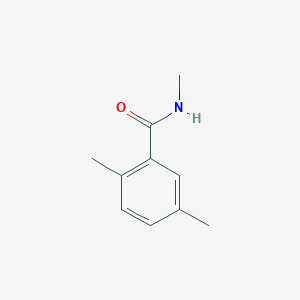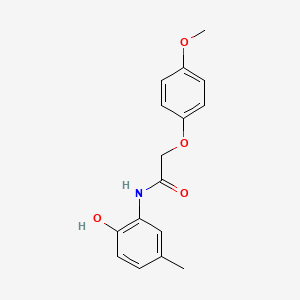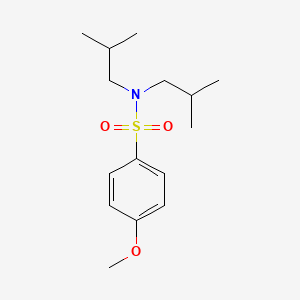
N,N-diisobutyl-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diisobutyl-4-methoxybenzenesulfonamide, also known as DBM, is an organic compound that has been extensively studied for its potential therapeutic applications. DBM has been found to possess a wide range of biological properties, including anti-inflammatory, anti-tumor, and anti-angiogenic activities.
Applications De Recherche Scientifique
N,N-diisobutyl-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. N,N-diisobutyl-4-methoxybenzenesulfonamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N,N-diisobutyl-4-methoxybenzenesulfonamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N,N-diisobutyl-4-methoxybenzenesulfonamide has been shown to have anti-angiogenic activity, which may be useful in the treatment of diseases such as macular degeneration and cancer.
Mécanisme D'action
The exact mechanism of action of N,N-diisobutyl-4-methoxybenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and angiogenesis. N,N-diisobutyl-4-methoxybenzenesulfonamide has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. Additionally, N,N-diisobutyl-4-methoxybenzenesulfonamide has been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
N,N-diisobutyl-4-methoxybenzenesulfonamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, N,N-diisobutyl-4-methoxybenzenesulfonamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N,N-diisobutyl-4-methoxybenzenesulfonamide has also been shown to have antioxidant properties, which may be useful in the treatment of diseases such as cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diisobutyl-4-methoxybenzenesulfonamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological properties. Additionally, N,N-diisobutyl-4-methoxybenzenesulfonamide is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using N,N-diisobutyl-4-methoxybenzenesulfonamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Orientations Futures
There are several potential future directions for research on N,N-diisobutyl-4-methoxybenzenesulfonamide. One area of interest is the development of new derivatives of N,N-diisobutyl-4-methoxybenzenesulfonamide with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N,N-diisobutyl-4-methoxybenzenesulfonamide and its potential therapeutic applications in a variety of diseases. Finally, there is a need for more in vivo studies to determine the efficacy and safety of N,N-diisobutyl-4-methoxybenzenesulfonamide in animal models.
Méthodes De Synthèse
N,N-diisobutyl-4-methoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with diisobutylamine in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or column chromatography.
Propriétés
IUPAC Name |
4-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-12(2)10-16(11-13(3)4)20(17,18)15-8-6-14(19-5)7-9-15/h6-9,12-13H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKRJBHMYDPMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)
![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)
![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)
![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)
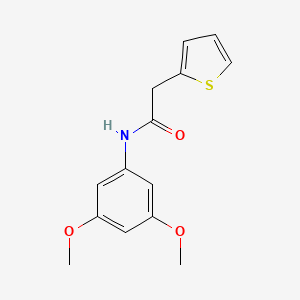
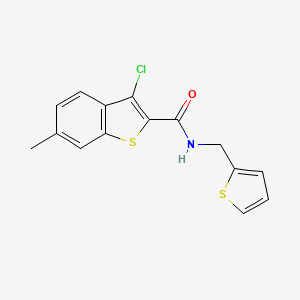
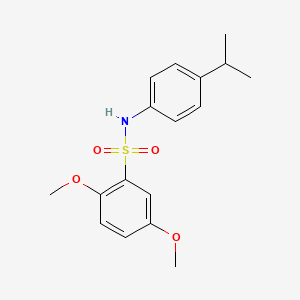
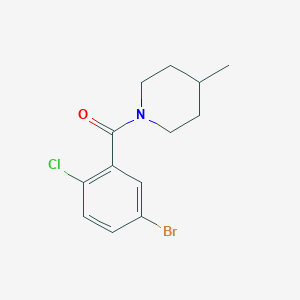
![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5705831.png)
